N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
CAS No.: 2097909-12-9
Cat. No.: VC11797053
Molecular Formula: C18H19NO4S2
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097909-12-9 |
|---|---|
| Molecular Formula | C18H19NO4S2 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H19NO4S2/c1-13-11-14(22-2)7-8-18(13)25(20,21)19-12-15(16-5-3-9-23-16)17-6-4-10-24-17/h3-11,15,19H,12H2,1-2H3 |
| Standard InChI Key | ZAYCRVOTMPXPHE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Introduction
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a complex organic compound characterized by the presence of heterocyclic furan and thiophene rings, a sulfonamide functional group, and a substituted benzene ring. Such compounds are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
While specific synthetic pathways for this compound are not detailed in the current literature, sulfonamides are generally synthesized through the reaction of sulfonyl chlorides with amines under basic conditions. The incorporation of furan and thiophene moieties may involve multi-step organic synthesis techniques, including:
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Formation of the Ethyl Linker: Reaction between thiophene and furan derivatives via alkylation or Grignard reactions.
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Introduction of the Sulfonamide Group: Reaction with a sulfonyl chloride derivative.
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Substitution on Benzene: Electrophilic aromatic substitution to introduce methoxy and methyl groups.
Biological Relevance
Sulfonamides are widely recognized for their pharmacological activities. Although specific studies on this compound are unavailable, similar derivatives exhibit:
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Antimicrobial Activity: Sulfonamides inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
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Anticancer Potential: The heterocyclic rings (furan and thiophene) in related compounds enhance binding to DNA or enzymes involved in cell proliferation.
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Anti-inflammatory Effects: Substituted sulfonamides are known to modulate inflammatory pathways.
Potential Applications
Given its structural features, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide could be explored for:
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Drug Development: As a lead compound for antimicrobial or anticancer agents.
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Material Science: Its electron-rich heterocycles may find applications in organic electronics.
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Biochemical Research: A model compound for studying sulfonamide interactions with proteins.
Challenges and Future Directions
Despite its promising structure, challenges include:
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Limited experimental data on its synthesis and biological activity.
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Potential toxicity associated with sulfonamide derivatives.
Future research should focus on:
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Developing efficient synthetic routes.
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Conducting pharmacological evaluations to determine its efficacy and safety profiles.
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